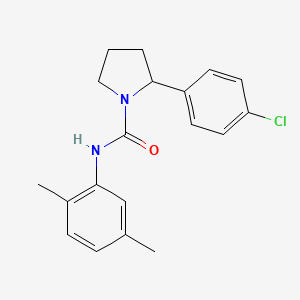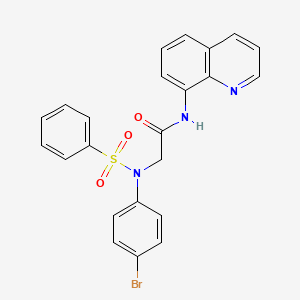
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CDP-870, is a synthetic compound that has been used in scientific research for its potential therapeutic effects.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic effects in various diseases, including rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Mechanism of Action
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide works by binding to and inhibiting the activity of TNF-α. TNF-α is a pro-inflammatory cytokine that plays a key role in the pathogenesis of various diseases. By inhibiting TNF-α, 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide can reduce inflammation and potentially alleviate symptoms of diseases such as rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been shown to improve symptoms and reduce joint damage in patients with rheumatoid arthritis and psoriasis. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its specificity for TNF-α. This allows for targeted inhibition of TNF-α without affecting other cytokines or immune system components. However, one limitation is that 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide may not be effective in all patients and may have potential side effects.
Future Directions
Future research on 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide could focus on optimizing the synthesis method to improve yield and purity. Additionally, further studies could investigate the potential therapeutic effects of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, research could focus on developing more specific and effective TNF-α inhibitors based on the structure of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and triethylamine to form the final product, 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-6-14(2)17(12-13)21-19(23)22-11-3-4-18(22)15-7-9-16(20)10-8-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESSWZXMFGHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6007346.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6007351.png)
![N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine](/img/structure/B6007359.png)
![2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6007377.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6007384.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-(4-morpholinyl)cyclohexanecarboxamide](/img/structure/B6007391.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-3,4-dimethyl-2H-chromen-2-one](/img/structure/B6007392.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6007405.png)

![methyl 3-butyryl-6,6-dimethyl-4-[(4-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6007413.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B6007425.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)